molecular formula C11H11NO B8665601 3-(2-Ethyl-phenyl)-3-oxo-propionitrile

3-(2-Ethyl-phenyl)-3-oxo-propionitrile

Cat. No. B8665601
M. Wt: 173.21 g/mol
InChI Key: NMBUIUPPUSKABJ-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

The product was prepared according to the general procedure for aminopyrazole synthesis (route A1) from 2-ethyl-benzoic acid methyl ester (2.9 g, 17.6 mmol, 1.0 eq). The crude product was extracted with DCM as a yellow oil and used in the following step without further purification (2.8 g, yield: 92%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=CNN=1.CO[C:9](=[O:18])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH3:17]>>[CH2:16]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:9](=[O:18])[CH2:6][C:2]#[N:1])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.9 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was prepared
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with DCM as a yellow oil
CUSTOM
Type
CUSTOM
Details
used in the following step without further purification (2.8 g, yield: 92%)

Outcomes

Product
Name
Type
Smiles
C(C)C1=C(C=CC=C1)C(CC#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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